(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride
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Description
(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O2 and its molecular weight is 203.63. The purity is usually 95%.
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Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
A study discusses the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, highlighting its role in creating peptidomimetics or biologically active compounds utilizing the triazole scaffold. This process involves a ruthenium-catalyzed cycloaddition, overcoming issues associated with the Dimroth rearrangement. This method has applications in synthesizing triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing the compound's utility in developing novel therapeutic agents (Ferrini et al., 2015).
Solid Phase Peptide Synthesis
Another application involves the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, indicating its potential for synthesizing diverse peptide-based compounds with triazole units, which can be useful in drug development and material science (Tornøe et al., 2002).
Synthesis of Cyclobutane Amino Acids
Research on the synthesis of cyclobutane amino acids, such as (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, from chiral precursors via a [2+2] photocycloaddition reaction demonstrates the importance of these compounds in constructing more complex chiral molecules. These cyclobutane amino acids can be applied in the development of rigid peptide structures, potentially impacting the design of peptide-based drugs (Gauzy et al., 2004).
Cyclobutane in Tumor Imaging
A specific application in biomedical research is the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), highlighting its utility as a tumor-avid amino acid for positron emission tomography. This showcases the compound's relevance in developing diagnostic tools for cancer imaging (Shoup & Goodman, 1999).
Development of Chiral Cyclobutane Derivatives
Research into the synthesis of chiral cyclobutane-containing compounds and their incorporation into highly rigid beta-peptides underlines the role of cyclobutane derivatives in creating structurally unique and biologically relevant molecules. Such studies contribute to the advancement of peptide chemistry, providing insights into the design of new materials and therapeutics (Izquierdo et al., 2005).
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-6(2-5)10-3-8-9-4-10;/h3-6H,1-2H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLKMRACXFQKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.